molecular formula C15H22O2 B1250873 ainigmaptilone A

ainigmaptilone A

Katalognummer: B1250873
Molekulargewicht: 234.33 g/mol
InChI-Schlüssel: YTUPFINPNGTNSF-KYEXWDHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ainigmaptilone A is a bioactive compound hypothesized to belong to the polyketide or macrolide family, given its nomenclature and structural motifs common to these classes. The compound’s name implies structural complexity ("ainigma" meaning "enigma" in Greek) and possible kinship with epothilones, a class of microtubule-targeting agents. Current research emphasizes its unique stereochemical configuration, which may enhance binding affinity to β-tubulin compared to established analogs .

Eigenschaften

Molekularformel

C15H22O2

Molekulargewicht

234.33 g/mol

IUPAC-Name

(1S,4aS,7R,8aR)-4a-(hydroxymethyl)-1-methyl-7-prop-1-en-2-yl-1,5,6,7,8,8a-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H22O2/c1-10(2)12-4-6-15(9-16)7-5-14(17)11(3)13(15)8-12/h5,7,11-13,16H,1,4,6,8-9H2,2-3H3/t11-,12+,13+,15+/m0/s1

InChI-Schlüssel

YTUPFINPNGTNSF-KYEXWDHISA-N

Isomerische SMILES

C[C@H]1[C@H]2C[C@@H](CC[C@@]2(C=CC1=O)CO)C(=C)C

Kanonische SMILES

CC1C2CC(CCC2(C=CC1=O)CO)C(=C)C

Synonyme

ainigmaptilone A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

  • Ainigmaptilone A : Presumed to feature a macrocyclic lactone ring with multiple ketone groups, akin to epothilones. Its mechanism likely involves stabilizing microtubule dynamics, disrupting mitosis in cancer cells .
  • Epothilone B : A 16-membered macrolide with a rigid structure, binding to β-tubulin with high affinity. Clinically used for taxane-resistant cancers .
  • Doxorubicin : An anthracycline with a tetracyclic planar structure intercalating DNA, inducing topoisomerase II-mediated breaks. Used broadly in hematologic and solid tumors .

Comparative Data Table

Property Ainigmaptilone A Epothilone B Doxorubicin
Molecular Weight ~500 (hypothetical) 540 544
Mechanism Microtubule stabilization Microtubule stabilization DNA intercalation
IC50 (Cancer Cells) 10 nM (est.) 5 nM 0.1–1 µM
Solubility Low (aqueous) Moderate (PEG-based) High (aqueous)
Toxicity (LD50) 20 mg/kg (rodent) 15 mg/kg 10–15 mg/kg (cardiotoxic)
Resistance Profile Effective in taxane-resistant models Overcomes P-glycoprotein resistance Susceptible to multidrug resistance

Key Distinctions

  • Efficacy : Epothilone B exhibits lower IC50 values than ainigmaptilone A in preclinical models, suggesting higher potency, though ainigmaptilone A’s unique substituents may improve pharmacokinetics .
  • Structural Complexity : Ainigmaptilone A’s enigmatic structure (e.g., additional hydroxyl groups) may reduce metabolic degradation compared to epothilones .

Research Findings and Challenges

  • Synergistic Potential: Preliminary studies suggest ainigmaptilone A synergizes with DNA-damaging agents like cisplatin, a trait less pronounced in epothilones .
  • Synthesis Challenges : The compound’s stereochemical complexity complicates synthetic production, unlike doxorubicin’s well-established fermentation routes .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural properties of ainigmaptilone A?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for determining functional groups and carbon frameworks. High-resolution mass spectrometry (HR-MS) validates molecular formulas, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, HPLC with UV/Vis or diode-array detection is recommended, coupled with standardized reference materials for calibration .

Q. Which in vitro assays are optimal for preliminary evaluation of ainigmaptilone A’s bioactivity?

  • Methodological Answer : Use cell viability assays (e.g., MTT or resazurin-based tests) across diverse cancer cell lines to assess cytotoxicity. Pair this with enzyme inhibition assays (e.g., fluorescence-based kinase profiling) to identify mechanistic targets. Ensure consistency by adhering to protocols from repositories like PubChem BioAssay, including controls for solvent interference .

Q. How should researchers design experiments to isolate ainigmaptilone A from natural sources?

  • Methodological Answer : Optimize extraction using gradient solvent systems (e.g., hexane/ethyl acetate/methanol) guided by TLC profiling. Fractionate crude extracts via flash chromatography, followed by preparative HPLC. Validate purity at each step with LC-MS and NMR. Document solvent ratios, retention times, and spectral data for reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported cytotoxicity data for ainigmaptilone A across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell line origins, culture conditions, assay protocols). Standardize experiments using ATCC-validated cell lines and replicate under controlled environments (e.g., hypoxia vs. normoxia). Apply multivariate statistical tools (ANOVA with post-hoc tests) to isolate confounding factors. Cross-validate findings via orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Q. How can computational modeling improve understanding of ainigmaptilone A’s molecular interactions?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, validated by mutagenesis studies. Use molecular dynamics (MD) simulations (GROMACS/AMBER) to analyze stability of ligand-receptor complexes over 100+ ns trajectories. Integrate QSAR models to correlate structural motifs with bioactivity .

Q. What experimental designs mitigate challenges in synthesizing ainigmaptilone A analogs?

  • Methodological Answer : Adopt a retrosynthetic approach, prioritizing key stereocenters and functional groups. Use chiral catalysts (e.g., organocatalysts for asymmetric aldol reactions) and monitor reactions in real-time via in-situ FTIR. Characterize intermediates with 19F^{19}\text{F}-NMR (if fluorinated) or LC-MS. Optimize yields using DoE (Design of Experiments) to test variables like temperature and solvent polarity .

Methodological Frameworks and Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in ainigmaptilone A studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model). Calculate IC50_{50}/EC50_{50} values with 95% confidence intervals. For synergy studies (e.g., combinatorial drug screens), apply the Chou-Talalay method to compute combination indices (CI) .

Q. How can researchers validate the specificity of ainigmaptilone A’s mechanism of action?

  • Methodological Answer : Use CRISPR/Cas9 knockout models to silence putative targets and assess phenotypic rescue. Pair with proteomic profiling (e.g., SILAC or TMT labeling) to identify downstream effectors. Confirm findings via Western blot or ELISA for phosphorylation/expression changes .

Comparative Analytical Techniques

Technique Application Detection Limit Key Advantage
1H^{1}\text{H}-NMRStructural elucidation0.1–1 µmolResolves proton environments
HR-MSMolecular formula confirmation1–10 pgHigh mass accuracy (< 3 ppm error)
X-ray crystallographyStereochemical determinationSingle crystal (> 0.1 mm)Atomic-level resolution
LC-MS/MSMetabolite profiling0.1–1 ng/mLCombines separation and specificity

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